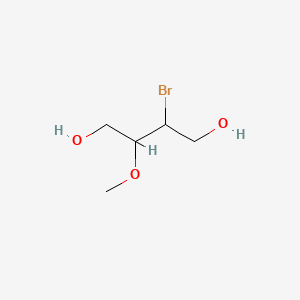

2-Bromo-3-methoxybutane-1,4-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-3-methoxybutane-1,4-diol is a chemical compound with the molecular formula C5H11BrO3 and a molecular weight of 199.044 . It is used for research purposes.

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, bio-derived 1,4-butanediol can be synthesized from succinic acid, which includes the esterification of succinic acid with methanol to yield dimethyl succinate, followed by the chemoselective hydrogenation of dimethyl succinate to butanediol .Molecular Structure Analysis

The molecular structure of 2-Bromo-3-methoxybutane-1,4-diol consists of a five-carbon chain with bromine and methoxy groups attached to the second and third carbons, respectively, and hydroxyl groups attached to the first and fourth carbons .Aplicaciones Científicas De Investigación

1. Application in Chemical Synthesis

2-Bromo-3-methoxybutane-1,4-diol is utilized in various chemical synthesis processes. For instance, it is involved in the formation of cyclopropane lactones and fused heterocyclic compounds through reactions with stabilized carbanions in a two-phase system, demonstrating its utility in complex organic synthesis (Farin˜a et al., 1987). Additionally, it is used in regio- and stereo-selective bromo(alkoxylation) reactions, forming bromo(alkoxy) products with primary alcohols and methanol, highlighting its versatility in stereoselective synthesis (Idris et al., 2000).

2. Role in Oxidation Reactions

In the field of redox chemistry, 2-Bromo-3-methoxybutane-1,4-diol is a substrate in oxidation reactions by aquacerium(IV) species in perchlorate solution. The kinetics of these reactions follow Michaelis–Menten kinetics, and the formation of chelate complexes is suggested in these oxidation processes, which is important for understanding reaction mechanisms in redox chemistry (Prakash et al., 1979).

3. Electrochemical Applications

In electrochemistry, 2-Bromo-3-methoxybutane-1,4-diol plays a role in the electrochemical reduction at carbon cathodes. Its reduction leads to a variety of products, indicating its reactivity and usefulness in electrochemical studies and applications (Pritts & Peters, 1995).

4. Applications in Microbial Epoxidation

It is also noteworthy in microbiological contexts, particularly in stereoselective epoxidation processes. Different strains of bacteria utilize 2-Bromo-3-methoxybutane-1,4-diol in their metabolic pathways to produce epoxides, which are crucial in organic synthesis and biotransformations (Archelas et al., 1988).

5. In Glycoconjugate Chemistry

Lastly, its derivatives find applications in glycoconjugate chemistry, where they are used for the synthesis of neoglycolipids, neoglycoproteins, neoglycoparticles, and soluble glycosides. This demonstrates its importance in the field of bioorganic chemistry and glycoscience (Magnusson et al., 1990).

Direcciones Futuras

The use of diols such as ethylene glycol (EG), 1,2-propanediol (1,2-PDO), 1,3-propanediol (1,3-PDO), 2,3-butanediol (2,3-BDO) or 1,4-butanediol (1,4-BDO) are widely applied in various areas including antifreeze agents, polyurethanes, surfactants, and cosmetics . Therefore, 2-Bromo-3-methoxybutane-1,4-diol could potentially find similar applications in the future.

Propiedades

IUPAC Name |

2-bromo-3-methoxybutane-1,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO3/c1-9-5(3-8)4(6)2-7/h4-5,7-8H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKBTDWTYPQWLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CO)C(CO)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-methoxybutane-1,4-diol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-11-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B599575.png)

![Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate](/img/structure/B599584.png)

![N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride](/img/structure/B599587.png)